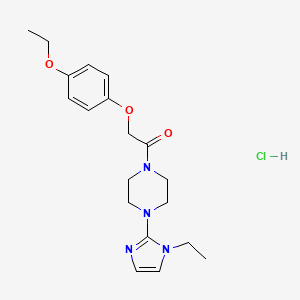

2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Description

2-(4-Ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is an organic compound notable for its applications in scientific research, particularly within the fields of chemistry, biology, and medicine. This compound belongs to the class of ether derivatives and is often studied for its biological activity and potential therapeutic uses.

Properties

IUPAC Name |

2-(4-ethoxyphenoxy)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3.ClH/c1-3-21-10-9-20-19(21)23-13-11-22(12-14-23)18(24)15-26-17-7-5-16(6-8-17)25-4-2;/h5-10H,3-4,11-15H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYCZQJCWCGNBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OCC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride typically involves multi-step organic synthesis. The initial step might involve the reaction of 4-ethoxyphenol with ethyl bromoacetate to form an ester, followed by hydrolysis to obtain the corresponding acid. Subsequent amidation reactions with 1-ethyl-1H-imidazole and piperazine derivatives under controlled temperatures and catalytic conditions yield the desired compound. Solvents like dichloromethane, along with dehydrating agents such as dicyclohexylcarbodiimide, are often used to optimize the reaction conditions.

Industrial Production Methods

In an industrial setting, the production methods would be scaled up to maximize yield and efficiency. This involves using larger reactors, optimized temperature control, and continuous flow techniques to ensure consistent product quality. Industrial methods might also incorporate advanced purification techniques such as crystallization or chromatography to isolate the final compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: Oxidation reactions typically alter the electronic configuration, potentially creating new active sites on the molecule.

Reduction: Reduction can influence the compound's reactivity, making it less prone to certain types of reactions.

Substitution: Both nucleophilic and electrophilic substitution reactions are common, altering functional groups to derive analogs.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

Substitution: Halogenating agents (e.g., Br2) or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used, but might include oxidized or reduced derivatives and various substituted analogs.

Scientific Research Applications

Chemistry

Used as a model compound to study reaction mechanisms and kinetic processes.

Acts as a starting material for the synthesis of more complex organic molecules.

Biology

Investigated for its potential binding affinity to biological macromolecules like proteins and nucleic acids.

Used in studies related to enzyme inhibition and molecular docking.

Medicine

Explored for its therapeutic potential in treating various diseases due to its biological activity.

Used in pharmacological studies to understand drug-receptor interactions.

Industry

Employed in the development of novel materials with specific properties for industrial applications.

Utilized in the formulation of specialized chemical products.

Mechanism of Action

2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride exerts its effects by interacting with specific molecular targets. Its imidazole ring and piperazine moiety allow it to form hydrogen bonds and electrostatic interactions with various biological targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Other Compounds

2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride stands out for its unique structure, which combines an ethoxyphenoxy group with an imidazole-piperazine system, making it distinct in its chemical and biological activity compared to simpler ether or imidazole derivatives.

List of Similar Compounds

2-(4-methoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

2-(4-ethoxyphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-4-yl)piperazin-1-yl)ethanone hydrochloride

These analogs help in elucidating the relationship between structure and biological activity, thereby guiding the design of new compounds with enhanced properties.

Biological Activity

2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride, a complex organic compound, has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes an ethoxyphenoxy group, an imidazole ring, and a piperazine moiety, suggesting diverse pharmacological applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 394.9 g/mol. The structure can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1189933-79-6 |

| Molecular Weight | 394.9 g/mol |

| Molecular Formula | C19H27ClN4O3 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its functional groups. The imidazole and piperazine components facilitate interactions with neurotransmitter receptors, particularly serotonin receptors, which are crucial in mood regulation and anxiety disorders. The presence of the ethoxyphenoxy group may enhance lipophilicity, improving membrane permeability and bioavailability.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activities. For instance, derivatives containing imidazole and piperazine rings have shown promising results in inhibiting cancer cell proliferation. A study highlighted that a related imidazole derivative demonstrated outstanding antiproliferative activity against several cancer cell lines, outperforming traditional chemotherapeutic agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

Antidepressant and Anxiolytic Effects

The interaction of the compound with serotonin receptors suggests potential antidepressant and anxiolytic effects. Preliminary assessments indicate that compounds with similar structures can modulate serotonin levels, thereby influencing mood and anxiety . The piperazine moiety is often associated with high selectivity towards serotonin receptors, enhancing therapeutic efficacy in treating mood disorders.

Case Studies

Case Study 1: Antiproliferative Activity

In vitro studies on related imidazole derivatives revealed that compounds exhibiting structural similarities to this compound showed significant antiproliferative effects against HeLa cells. The mechanism involved the induction of apoptosis through modulation of apoptotic proteins such as Bax and Bcl-2 .

Case Study 2: Interaction with Neurotransmitter Systems

Research on similar compounds demonstrated their ability to interact with neurotransmitter systems, particularly serotonin pathways. These interactions were linked to behavioral changes in animal models, suggesting potential applications in treating anxiety and depression .

Comparative Analysis

A comparative analysis with other compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Compound A | Piperazine + Ethoxy | High selectivity towards serotonin receptors |

| Compound B | Imidazole + Phenyl | Strong antidepressant effects |

| Compound C | Fluorophenyl + Ketone | Enhanced bioavailability due to fluorine substitution |

| Target Compound | Ethoxy + Imidazole + Piperazine | Potential for broad therapeutic applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.